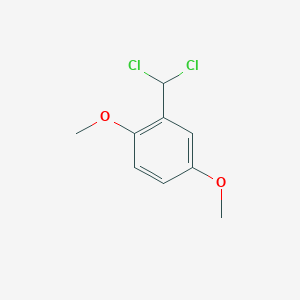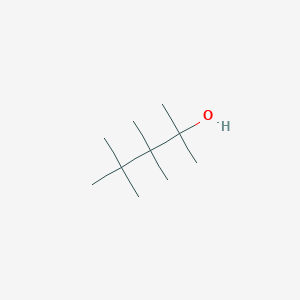
2,3,3,4,4-Pentamethylpentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,4,4-Pentamethylpentan-2-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes five methyl groups attached to a pentane backbone. The molecular weight of this compound is 158.28 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentamethylpentan-2-ol typically involves the reaction of 2-pentanone with methyllithium. The reaction proceeds as follows:
Starting Material: 2-Pentanone (CAS#865-66-7)
Reagent: Methyllithium (CAS#917-54-4)
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of methyllithium. The temperature is maintained at low levels to control the reaction rate and avoid side reactions.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities.
化学反应分析
Types of Reactions
2,3,3,4,4-Pentamethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,3,4,4-Pentamethylpentan-2-one.
Reduction: Formation of 2,3,3,4,4-Pentamethylpentane.
Substitution: Formation of 2,3,3,4,4-Pentamethylpentyl halides.
科学研究应用
2,3,3,4,4-Pentamethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
作用机制
The mechanism of action of 2,3,3,4,4-Pentamethylpentan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Similar structure but with different positioning of methyl groups.
2,3,3,4,4-Pentamethylpentane: Lacks the hydroxyl group, making it less reactive.
1,1,2,2,3,3-Hexamethylbutan-1-ol: Different carbon backbone and positioning of hydroxyl group.
Uniqueness
2,3,3,4,4-Pentamethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
属性
CAS 编号 |
5857-70-5 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,3,3,4,4-pentamethylpentan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3 |
InChI 键 |
VZAMNCZWPKAWPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


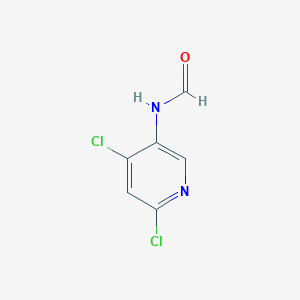
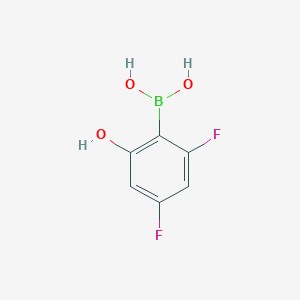
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)


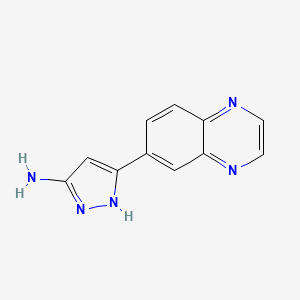
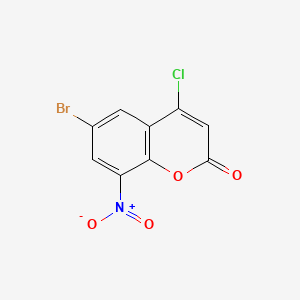



![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
